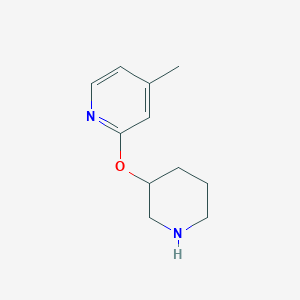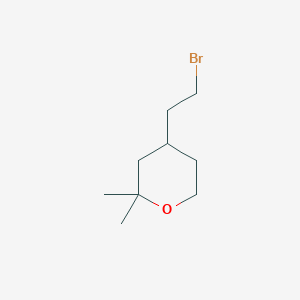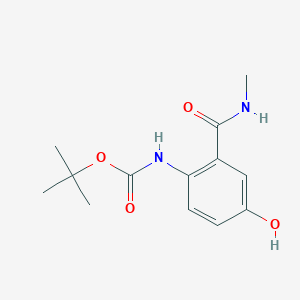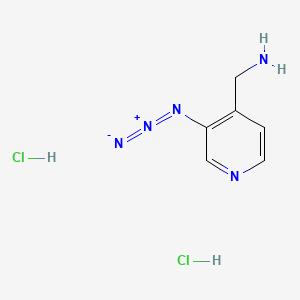
1-(1-Acryloylpiperidine-4-carbonyl)-N-cyclopropylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide is a complex organic compound featuring a piperidine backbone. Piperidine derivatives are significant in medicinal chemistry due to their diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes, optimizing reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry: It can be utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
N-(piperidine-4-yl) benzamide: Known for its anticancer properties.
Piperidine-4-carboxylic acid: Used in various synthetic applications.
Uniqueness
N-cyclopropyl-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide stands out due to its unique combination of cyclopropyl and prop-2-enoyl groups, which may confer distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-cyclopropyl-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H27N3O3/c1-2-16(22)20-9-7-14(8-10-20)18(24)21-11-5-13(6-12-21)17(23)19-15-3-4-15/h2,13-15H,1,3-12H2,(H,19,23) |
InChI Key |
CUFZWLWDTZMLCP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)C(=O)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B15315709.png)

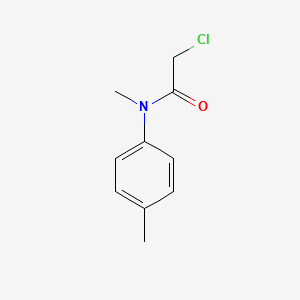
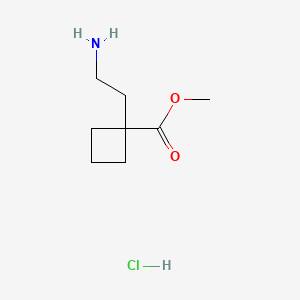
![5-Isopropylbicyclo[3.1.0]hexan-2-one](/img/structure/B15315731.png)
![{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride](/img/structure/B15315744.png)




